6-Bromo-5-fluoro-1H-indole
Overview
Description
6-Bromo-5-fluoro-1H-indole is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activities
6-Bromo-5-fluoro-1H-indole derivatives have been synthesized and evaluated for their antitumor activities. These compounds, including 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones, have shown inhibitory activity against various cell lines, such as HMEC, indicating their potential in cancer treatment research. Some of these derivatives have demonstrated more potent anti-proliferation activities than known controls like sunitinib, particularly against HL-60 cell lines (Fan Houxing, 2009).
Synthesis Flexibility
Research into the synthesis of fluoroindolecarboxylic acids, which are derived from fluoroindoles like this compound, has shown the feasibility of producing these compounds through various methods. These processes include the hydrogen/metal permutation from chlorinated derivatives and halogen/metal permutation from bromo- or iodofluoroindoles. This flexibility in synthesis pathways is significant for the development of various indole-based compounds in medicinal chemistry (M. Schlosser, Assunta Ginanneschi, F. Leroux, 2006).
Intermolecular Interaction Studies
The study of this compound derivatives has also extended to their crystal structure and intermolecular interactions. This research provides insights into the molecular geometry, electronic spectra, and thermal stability of these compounds, which is valuable for understanding their potential applications in various scientific fields (A. Barakat, S. Soliman, H. Ghabbour, M. Ali, A. Al-Majid, A. Zarrouk, I. Warad, 2017).
Antimicrobial and Antiinflammatory Activities
Research has also been conducted on the synthesis of heterocycles derived from compounds like this compound. These studies show that these derivatives possess antimicrobial, antiinflammatory, and antiproliferative activities, broadening the scope of potential medicinal applications (B. Narayana, B. V. Ashalatha, K. K. V. Raj, B. Sarojini, 2009).
Photoaffinity Labeling
In the field of biological functional analysis, this compound derivatives have been synthesized for use in photoaffinity labeling. This application is crucial for studying protein-ligand interactions and enzyme mechanisms, demonstrating the compound's utility in biochemistry research (Yuta Murai, K. Masuda, Y. Sakihama, Y. Hashidoko, Y. Hatanaka, M. Hashimoto, 2012).
Future Directions
Mechanism of Action
Target of Action
6-Bromo-5-fluoro-1H-indole is an indole derivative . Indole derivatives are known to play a significant role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that can lead to therapeutic effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. They have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives like this compound may influence multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
6-Bromo-5-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound has been found to interact with proteins involved in signal transduction pathways, thereby modulating cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, the compound has been observed to alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways . This inhibition results in the disruption of downstream signaling events, ultimately affecting cell proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also exhibit biological activity, which can influence the overall outcome of the experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be excreted from the body. Additionally, this compound may affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, allowing it to reach its target sites . Once inside the cells, this compound can interact with intracellular proteins and accumulate in specific cellular compartments . This localization is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
6-bromo-5-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUXEDBYFWPCLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624045 | |
Record name | 6-Bromo-5-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259860-08-7 | |
Record name | 6-Bromo-5-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-5-fluoroindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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